

A Comprehensive Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine

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Compound of Interest

Compound Name: 1-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1199643

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This technical guide provides an in-depth overview of **1-Methyl-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical identity, structure, and key physicochemical properties.

Chemical Structure and Nomenclature

IUPAC Name: **1-methyl-1H-pyrrolo[2,3-b]pyridine**

Synonyms: N-methyl-7-azaindole

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a derivative of 7-azaindole, where a methyl group is attached to the nitrogen atom at position 1 of the pyrrolo[2,3-b]pyridine core. The core structure consists of a pyridine ring fused to a pyrrole ring.

The relationship between the common name, IUPAC name, and the chemical structure is illustrated in the diagram below.

Chemical Nomenclature and Structural Relationship

Physicochemical Properties

A summary of the key quantitative data for **1-Methyl-1H-pyrrolo[2,3-b]pyridine** is presented in the table below. This information is crucial for its application in experimental settings and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C8H8N2	[1]
Molecular Weight	132.16 g/mol	[1]
CAS Number	27257-15-4	[1]
Boiling Point	254.2 °C at 760 mmHg	
Flash Point	107.6 °C	
Density	1.107 g/cm ³	[1]
Physical Form	Liquid	

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Methyl-1H-pyrrolo[2,3-b]pyridine** are often proprietary or described in patented literature. However, a general synthetic approach can be inferred from standard organic chemistry principles. A common method involves the N-methylation of the parent compound, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

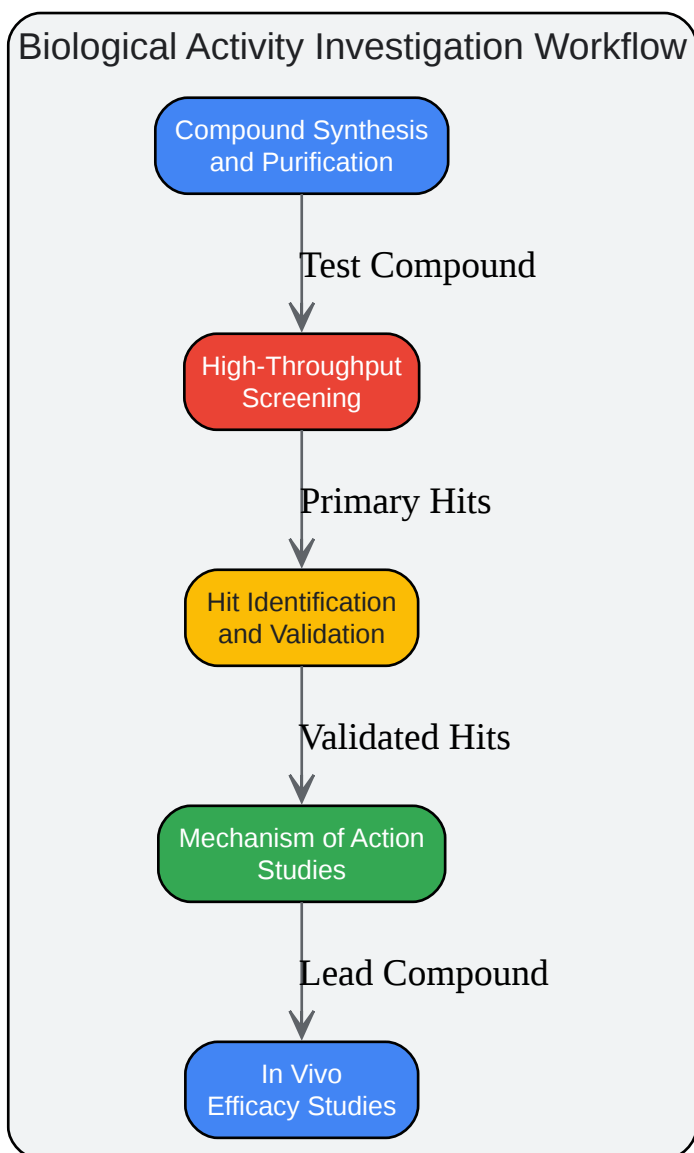
General N-Methylation Protocol:

- **Deprotonation:** 7-azaindole is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) to deprotonate the pyrrole nitrogen.
- **Alkylation:** A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield pure **1-Methyl-1H-pyrrolo[2,3-b]pyridine**.

Characterization of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical properties of **1-Methyl-1H-pyrrolo[2,3-b]pyridine**, it is important to note that the pyrrolo[2,3-b]pyridine scaffold is a key component in various biologically active molecules. For instance, it is found in compounds designed to act as kinase inhibitors and antagonists for various receptors. The specific biological activity and signaling pathways modulated by **1-Methyl-1H-pyrrolo[2,3-b]pyridine** would require dedicated pharmacological studies. The logical workflow for investigating such properties is outlined below.



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Experimental Workflow for Biological Characterization

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References

- 1. 1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS#: 27257-15-4 [m.chemicalbook.com]
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